
Coenzyme Q7
Vue d'ensemble
Description
Coenzyme Q7, also known as CoQ7, is a membrane-bound hydroxylase involved in ubiquinone biosynthesis . It is a remarkably hydrophobic, redox-active lipid that empowers diverse cellular processes .
Synthesis Analysis
In animals, the biosynthesis of coenzyme Q is attributed to ten different proteins, with COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9 forming the iconic COQ metabolon . The polyisoprene moiety is first constructed by the heterodimeric PDSS1–PDSS2 prenyldiphosphate synthase and then ligated to the C3 position of benzoic acid by COQ2 .Molecular Structure Analysis
Coenzyme Q7 is synthesized in the mitochondria at the interface between the inner mitochondrial membrane and the matrix. It comprises two juxtaposing ends: a highly hydrophobic poly-isoprenoid tail that anchors the antioxidant within phospholipid bilayers and a fully substituted aromatic head group responsible for its redox properties .Chemical Reactions Analysis
Coenzyme Q7 serves as a conduit for electrons from myriad pathways to enter the electron transport chain (ETC), acts as a cofactor for biosynthetic and catabolic reactions, and detoxifies damaging lipid species .Physical And Chemical Properties Analysis
Coenzyme Q7 is considered one of the most hydrophobic molecules known in nature . Its ubiquitous presence in cellular membranes suggests that more roles for CoQ7 are yet to be discovered .Applications De Recherche Scientifique
Role in Ubiquinone Biosynthesis
Ubiquinone 7 plays a crucial role in the biosynthesis of ubiquinone, a polyisoprenoid lipid found in the membranes of bacteria and eukaryotes . Ubiquinone has important roles, notably in respiratory metabolisms which sustain cellular bioenergetics . The UbiJ-UbiK 2 complex, which includes Ubiquinone 7, is key to the biosynthesis of ubiquinone and its release into the membrane of E. coli .
Involvement in Respiratory Metabolisms
Ubiquinone 7 is involved in respiratory metabolisms which sustain cellular bioenergetics . It is a key molecule in these processes due to its role as an electron shuttle in the respiratory chain .
Interaction with Ubiquinone-Binding Proteins (UBPs)
Ubiquinone 7 interacts with Ubiquinone-Binding Proteins (UBPs), which are receptor proteins that dock with ubiquinones . This interaction provides insights into the pathways associated with ubiquinones .
Role in C6-Hydroxylation
In plants, a unique flavin-dependent monooxygenase (CoqF) uses Ubiquinone 7, instead of the di-iron enzyme (Coq7) found in animals and fungi, as a C6-hydroxylase . This process completes the benzoquinone ring full substitution, a hallmark of Coenzyme Q .
Antioxidant Properties
In its reduced form, Ubiquinone 7 acts as a strong antioxidant in nearly all cellular membranes . This antioxidant property is particularly important in the reduction of hydroxyl radicals .
Potential Target for Drug Design
The unique properties and roles of Ubiquinone 7 make it a potential target for drug design against parasitic protists . Its exclusive presence in certain organisms hints at its potential as a phylogenetic marker distinguishing eukaryotes .
Safety and Hazards
Orientations Futures
Recent studies have identified a role for plasma membrane CoQ7 in combating ferroptosis . These findings have reinvigorated efforts to understand how CoQ7 is transported throughout the cell . The CoQ7 biosynthetic pathway remains incompletely characterized, with multiple enzymatic and transport steps lacking associated proteins . Discovery efforts have met challenges including enzyme redundancy, essentiality, and hydrophobic barriers associated with synthesizing CoQ7 .
Mécanisme D'action
Ubiquinone 7, also known as Coenzyme Q7 or CoQ7, is a naturally occurring biochemical cofactor and an antioxidant . It plays a crucial role in various biological processes and has been the subject of extensive research due to its potential therapeutic applications.
Target of Action
Ubiquinone 7 primarily targets the mitochondrial electron transport chain (ETC) . It acts as a mobile component within this chain, facilitating the transfer of electrons and protons . This process is essential for the production of adenosine triphosphate (ATP), the primary energy source of cells .
Mode of Action
Ubiquinone 7 interacts with its targets through a process known as oxidative phosphorylation . It accepts and donates electrons, undergoing a reversible redox cycling between three states: fully oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol) . This redox-active property forms the basis of its function as an electron carrier in the mitochondrial respiratory chain .
Biochemical Pathways
Ubiquinone 7 is involved in the mitochondrial oxidative phosphorylation pathway . It aids in the production of ATP, which is involved in energy transfer within cells . Additionally, ubiquinone 7 is synthesized in all cell types, and its biosynthesis involves multiple steps, most of which are common to bacteria and eukaryotes .
Pharmacokinetics
Ubiquinone 7 exhibits unique pharmacokinetic properties. It is a lipophilic molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . Upon intravenous administration, ubiquinone 7 shows different total clearances, implying that it can be equally effective in replenishing the CoQ10 tissue content in individual organs .
Result of Action
The action of ubiquinone 7 at the molecular and cellular level results in the generation of ATP, the primary energy source of cells . It also acts as a potent antioxidant, protecting cells from oxidative damage . Moreover, it plays a role in various processes, cell types, and subcellular locations .
Action Environment
The action of ubiquinone 7 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and oxygen levels . Despite its instability, the cocrystal of ubiquinol with vitamin B3 nicotinamide showed improved stability, dissolution properties, and higher bioavailability .
Propriétés
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESHHFMIFSNRV-RJYQSXAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318261 | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ubiquinone 7 | |
CAS RN |
303-95-7, 25222-34-8 | |
| Record name | Coenzyme Q7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Coenzyme Q7 is a key component of the electron transport chain located in the inner mitochondrial membrane. It acts as an electron carrier, accepting electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex) [, ]. This electron transfer process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing an electrochemical gradient that drives ATP synthesis.
A: Coenzyme Q7 is a lipid-soluble molecule consisting of a quinone ring structure attached to a polyisoprenoid side chain composed of seven isoprene units. Its molecular formula is C49H74O4 and its molecular weight is 727.1 g/mol []. Spectroscopic data, such as UV-Vis absorbance and NMR, can be used to characterize its structure and purity.
A: While CoQ7 is primarily known for its role in mitochondrial electron transport, it also exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity contributes to its potential therapeutic effects in various diseases [, ].
A: Research suggests that the length of the isoprenoid side chain in Coenzyme Q molecules influences their activity. For instance, CoQ10, with a side chain of ten isoprene units, is the predominant form in humans. While CoQ7 demonstrates significant activity in some systems, its efficacy can be lower compared to CoQ10 in certain enzymatic reactions [, ]. Modifications to the quinone head group could also impact its redox potential and interaction with binding partners.
ANone: CoQ7 is a lipophilic molecule, making its formulation and delivery challenging. Research focuses on developing stable formulations that enhance its solubility and bioavailability. Techniques may include encapsulation in liposomes, nanoparticles, or the use of specific excipients to improve its absorption and delivery to target tissues.
A: The pharmacokinetic profile of CoQ7, including its absorption, distribution, metabolism, and excretion (ADME), has been studied in animal models. After oral administration, CoQ7 is absorbed from the gut and incorporated into lipoproteins for transport throughout the body. It is primarily metabolized in the liver and excreted in bile [].
A: Numerous studies have explored the effects of CoQ7 in cell-based assays and animal models. For example, researchers have investigated its impact on mitochondrial function, oxidative stress, and inflammatory pathways in various cell lines. Animal studies have demonstrated its potential benefits in models of diabetes [], cardiovascular disease [], and muscular dystrophy [].
A: Biomarkers for assessing Coenzyme Q10 status, such as plasma or tissue levels, have been explored as potential indicators of mitochondrial function and oxidative stress in various diseases. Research is ongoing to identify specific biomarkers that can predict CoQ10 deficiency or monitor response to CoQ10 supplementation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



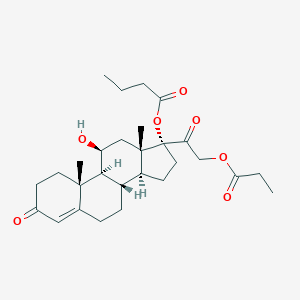
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

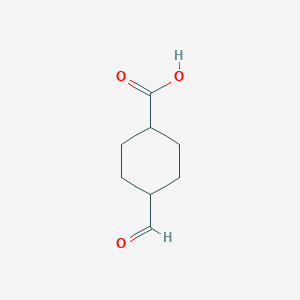

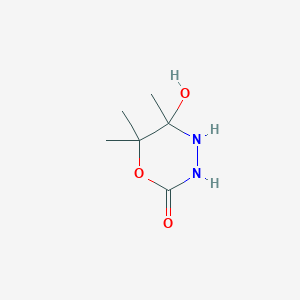
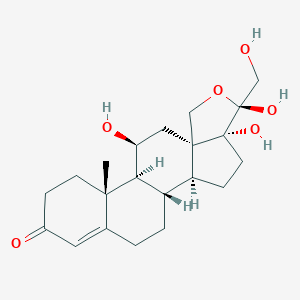
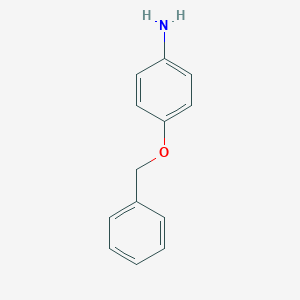

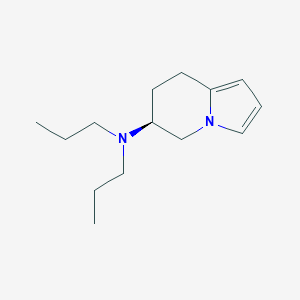
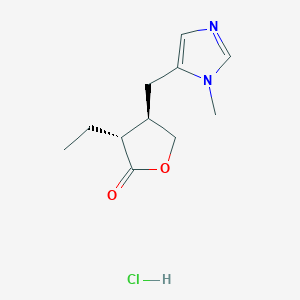
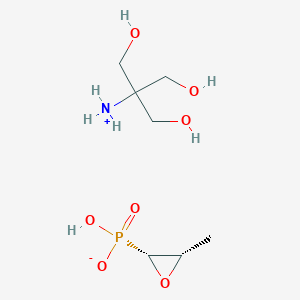

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)